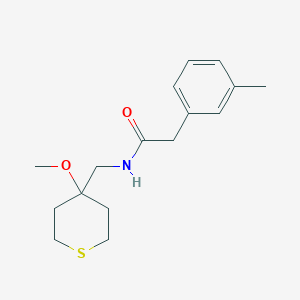

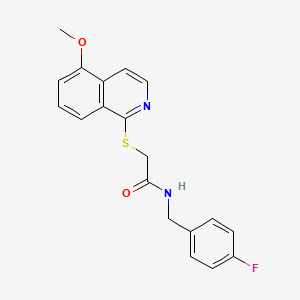

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(m-tolyl)acetamide, also known as MTAPA, is a chemical compound with potential applications in scientific research. It is a derivative of thiopyran and has been synthesized using various methods.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides such as acetochlor and metolachlor reveals insights into the metabolic pathways of similar compounds in human and rat liver microsomes. These studies are crucial for understanding the environmental and health impacts of acetamide derivatives used in agriculture. For example, Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, highlighting the complex metabolic pathways that could lead to DNA-reactive products in rats and humans, mediated by cytochrome P450 isoforms like CYP3A4 and CYP2B6 (Coleman et al., 2000).

Applications in Synthetic Chemistry

The acetamide moiety is a versatile functional group in synthetic chemistry, with implications for the development of pharmaceuticals and natural products. Sakai et al. (2022) reported on the synthesis of N-alkylacetamides using p-methoxybenzyl N-acetylcarbamate potassium salt, demonstrating the utility of acetamide derivatives in creating various pharmacologically active molecules (Sakai et al., 2022).

Green Synthesis of Azo Disperse Dyes

In the field of dye synthesis, the conversion of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide is a critical step for producing azo disperse dyes. A study by Zhang Qun-feng (2008) on the green synthesis of this intermediate highlights the importance of acetamide derivatives in industrial applications, focusing on efficiency and environmental impact (Zhang Qun-feng, 2008).

Photoinitiators for Polymer Networks

Acetamide derivatives also find applications in the development of photoinitiators for creating polymer networks. Batibay et al. (2020) explored the synthesis of a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, demonstrating the role of acetamide derivatives in improving polymerization processes and material properties (Batibay et al., 2020).

properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-13-4-3-5-14(10-13)11-15(18)17-12-16(19-2)6-8-20-9-7-16/h3-5,10H,6-9,11-12H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCAGSQBZRMRHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2(CCSCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[2-(Trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2588290.png)

![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2588293.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2588297.png)

![ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate](/img/structure/B2588305.png)